(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
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Overview
Description
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.285 g/mol. This compound is characterized by the presence of a methoxy group, a phenyl group, and a prop-2-yn-1-ylamine moiety, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves the reaction of benzyl acetylene with methoxy halides under appropriate reaction conditions . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The presence of the alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecules and in bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine: This compound shares a similar structure but lacks the methoxy group.
Propargylamine: A simpler compound with a prop-2-yn-1-ylamine moiety, used in various chemical reactions.
Uniqueness
The presence of the methoxy group in (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine enhances its reactivity and allows for unique chemical transformations that are not possible with its simpler analogs. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHCASQZXGGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1=CC=CC=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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